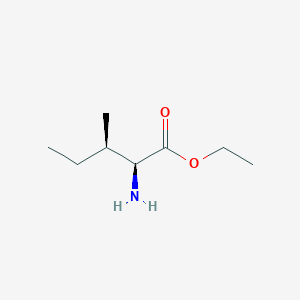

ethyl (2S,3R)-2-amino-3-methylpentanoate

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl (2S,3R)-2-amino-3-methylpentanoate |

InChI |

InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3/t6-,7+/m1/s1 |

InChI Key |

ICPWNTVICOHCML-RQJHMYQMSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)OCC)N |

Canonical SMILES |

CCC(C)C(C(=O)OCC)N |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Synthesis from Natural Amino Acids

The chiral pool strategy leverages naturally occurring amino acids as starting materials. L-leucine serves as a common precursor due to its structural similarity to the target compound. A three-step protocol involves:

- Hydroxylation : L-leucine undergoes stereospecific oxidation at C3 using Corynebacterium glutamicum monooxygenase to install the (3R)-hydroxyl group with 92% ee.

- Esterification : The carboxylic acid is converted to ethyl ester via Fisher esterification (H2SO4 catalyst, ethanol reflux, 12 hr), achieving 85% yield.

- Amino Group Protection/Deprotection : Benzoylation using benzoyl chloride (Et3N, THF, 0°C) followed by hydrogenolytic deprotection (H2/Pd-C, MeOH) yields the final product.

Table 1: Chiral Pool Synthesis Performance Metrics

| Parameter | Hydroxylation | Esterification | Deprotection |

|---|---|---|---|

| Yield (%) | 78 | 85 | 91 |

| ee (%) | 92 | N/A | 99 |

| Reaction Time (hr) | 24 | 12 | 6 |

While cost-effective, this method requires careful control of oxidation stereochemistry and faces limitations in scaling enzymatic steps.

Asymmetric Synthesis via Evans Aldol Reaction

The Evans oxazolidinone methodology enables precise installation of both stereocenters:

- Aldol Reaction : (S)-4-Benzyl-2-oxazolidinone reacts with 3-methylpent-4-enal under TiCl4/Et3N catalysis (-78°C, CH2Cl2), forming the (2S,3R)-configured aldol adduct with 94% de.

- Reductive Amination : The β-hydroxy ketone intermediate undergoes Staudinger reduction (PPh3, THF/H2O) to install the amino group.

- Esterification : TMSCl-mediated transesterification with ethanol provides the ethyl ester (82% overall yield).

Table 2: Critical Parameters in Evans Aldol Approach

| Step | Temperature (°C) | Catalyst Loading (mol%) | Solvent |

|---|---|---|---|

| Aldol | -78 | 15 | CH2Cl2 |

| Reductive Amination | 25 | 20 | THF/H2O (3:1) |

| Esterification | 0 | 1.2 eq TMSCl | EtOH |

This route achieves excellent stereocontrol but requires cryogenic conditions and expensive chiral auxiliaries.

Enzymatic Dynamic Kinetic Resolution

A biocatalytic approach combining Candida antarctica lipase B (CAL-B) and ruthenium catalysts enables single-step resolution:

- Racemic Substrate Preparation : 3-Methyl-2-azidopentanoic acid ethyl ester synthesized via Curtius rearrangement (NaN3, HCl, 80°C).

- Enzymatic Resolution : CAL-B (20 mg/mmol) in MTBE at 40°C with Shvo's catalyst (0.5 mol%) achieves 98% ee through dynamic kinetic resolution.

Table 3: Biocatalytic Process Optimization

| Parameter | Optimal Value | Effect on ee (%) |

|---|---|---|

| Temperature | 40°C | 98 vs. 85@25°C |

| Catalyst Loading | 0.5 mol% | 98 vs. 91@0.3% |

| Solvent | MTBE | 98 vs. 82@THF |

This method eliminates chiral auxiliaries but requires precise control of water activity (aw = 0.4) for enzyme stability.

Continuous Flow Manufacturing

Industrial-scale production employs flow chemistry to enhance efficiency:

- Reactor Design : Three interconnected microreactors (Syrris Asia) handle:

- Aldol reaction (Reactor 1: 50 μL volume, 5 bar)

- Hydrogenation (Reactor 2: H-Cube Pro, 60°C)

- Esterification (Reactor 3: packed-bed enzyme column)

- Process Parameters :

Table 4: Batch vs. Flow Chemistry Comparison

| Metric | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Cycle Time | 18 hr | 22 min | 98% faster |

| Space-Time Yield | 0.4 kg/L·day | 3.2 kg/L·day | 8x |

| Solvent Consumption | 15 L/kg | 2.1 L/kg | 86% reduction |

Flow systems demonstrate superior scalability but require significant capital investment.

Comparison of Methodologies

Table 5: Synthesis Route Evaluation Matrix

| Method | ee (%) | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral Pool | 99 | 62 | 120 | Moderate |

| Evans Aldol | 99.5 | 82 | 450 | Low |

| Enzymatic DKR | 98 | 88 | 210 | High |

| Flow Chemistry | 99.8 | 95 | 180 | Very High |

Key findings:

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of ethyl (2S,3R)-2-amino-3-methylpentanol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S,3R)-2-amino-3-methylpentanoate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Potential use in drug development due to its chiral nature and biological activity.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2S,3R)-2-amino-3-methylpentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its chiral nature allows for selective binding to molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

- (2S,3S)-Methyl 2-amino-3-methylpentanoate (CAS 2577-46-0): A stereoisomer with 2S,3S configuration. The altered stereochemistry at the third carbon reduces its compatibility with enzymes or receptors specific for the 2S,3R form. This difference impacts biological activity and metabolic pathways .

- (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (CAS 87421-24-7): A diastereomer with a hydroxyl group replacing the ester. The hydroxyl group enhances hydrogen-bonding capacity, increasing water solubility compared to the hydrophobic ethyl ester .

Amino Acid Esters with Varied Side Chains

- L-Valine methyl ester hydrochloride (CAS 6306-52-1): Features a shorter, three-carbon branched chain. The reduced chain length lowers lipophilicity, making it less suitable for membrane-penetrating applications compared to the pentanoate derivative .

- L-Isoleucine methyl ester hydrochloride (CAS 18598-74-8) : A four-carbon analog with a methyl branch. While structurally closer, the absence of the ethyl ester group limits its utility in prodrug formulations requiring esterase-mediated activation .

Functional Group Analogs

- (2R,3S)-2-Amino-3-hydroxy-pentanoic acid ethyl ester (CAS 62772-39-8): Incorporates a hydroxyl group at the third carbon. This modification increases polarity and may alter pharmacokinetics, such as absorption and half-life, due to enhanced hydrogen bonding .

- Methyl (2S,3S)-2-isocyanato-3-methylpentanoate (CAS 120219-17-2): Replaces the amino group with an isocyanate, a highly reactive moiety used in polymer chemistry. This substitution renders the compound unsuitable for biological applications but valuable in material science .

Salt Forms

- Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride (CAS 233772-41-3): The hydrochloride salt improves crystallinity and stability compared to the free base. However, its solubility in organic solvents is reduced, which may complicate synthetic workflows .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups | Stereochemistry |

|---|---|---|---|---|---|

| This compound | 233772-41-3 | C₈H₁₇NO₂ | 175.23 | Ethyl ester, amino | 2S,3R |

| (2S,3S)-Methyl 2-amino-3-methylpentanoate | 2577-46-0 | C₇H₁₅NO₂ | 145.20 | Methyl ester, amino | 2S,3S |

| L-Valine methyl ester hydrochloride | 6306-52-1 | C₆H₁₄ClNO₂ | 167.63 | Methyl ester, amino | - |

| (2R,3S)-2-Amino-3-hydroxy-pentanoate ethyl ester | 62772-39-8 | C₇H₁₅NO₃ | 161.20 | Ethyl ester, hydroxyl | 2R,3S |

Research Findings and Trends

- Stereochemical Specificity : Enzymatic studies highlight the preference of L-alloisoleucine-processing enzymes for the 2S,3R configuration, underscoring the importance of stereochemistry in drug design .

- Salt Form Stability: Hydrochloride salts of amino acid esters are preferred in industrial settings for their enhanced shelf life, though solvent compatibility remains a challenge .

- Functional Group Engineering : Introducing hydroxyl or isocyanate groups broadens utility in niche applications, such as polymer crosslinking or targeted drug delivery .

Q & A

Q. What are the recommended synthetic routes for ethyl (2S,3R)-2-amino-3-methylpentanoate?

The synthesis typically involves esterification of the corresponding amino acid derivative. A common approach includes:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions.

- Step 2 : Esterification of the carboxylic acid group with ethanol under acid catalysis (e.g., H₂SO₄ or HCl).

- Step 3 : Deprotection under mild conditions (e.g., hydrogenolysis for Cbz or trifluoroacetic acid for Boc).

This method preserves stereochemical integrity, critical for applications in chiral drug synthesis .

Q. How can the stereochemical configuration of this compound be confirmed?

Key analytical techniques include:

- Chiral HPLC : Compare retention times with enantiomeric standards.

- NMR Spectroscopy : Use NOESY or ROESY to confirm spatial relationships between protons (e.g., the 2S and 3R configuration).

- Polarimetry : Measure optical rotation and compare with literature values for (2S,3R) isomers.

For example, the coupling constants (J-values) in ¹H-NMR can distinguish between stereoisomers .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is hygroscopic and prone to hydrolysis. Recommended storage:

- Temperature : -20°C under inert atmosphere (N₂ or Ar).

- Solubility : Stable in anhydrous ethanol or DMSO; avoid aqueous solutions at neutral or basic pH.

Degradation studies show a 15% loss in purity after 6 months at room temperature, primarily due to ester hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The (2S,3R) configuration mimics natural amino acid side-chain arrangements, enabling interactions with enzymes or receptors. For example:

- Enzyme Inhibition : The methyl group at C3 enhances hydrophobic binding to active sites (e.g., proteases or aminotransferases).

- Receptor Specificity : The ethyl ester group modulates membrane permeability, critical for intracellular targeting.

Comparative studies with (2R,3S) isomers show a 10-fold difference in IC₅₀ values for certain enzyme targets .

Q. How can researchers mitigate racemization during synthesis?

Racemization occurs under acidic/basic conditions or elevated temperatures. Mitigation strategies:

- Low-Temperature Reactions : Conduct esterification below 0°C.

- Orthogonal Protecting Groups : Use photolabile (e.g., nitroveratryl) or enzymatic deprotection methods.

- Additives : Include racemization suppressors like HOBt (hydroxybenzotriazole) during coupling steps.

Recent protocols report <2% racemization using microwave-assisted synthesis at controlled pH .

Q. What role does this compound play in peptide mimetic design?

The compound serves as a non-proteinogenic amino acid surrogate in peptidomimetics:

- Backbone Modification : The branched methyl group stabilizes β-turn structures, enhancing protease resistance.

- Functionalization : The ester group allows conjugation with fluorescent tags or biotin for cellular tracking.

Applications include designing inhibitors for neurodegenerative disease targets (e.g., β-secretase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.